

An In-depth Technical Guide to the Antifungal Agent Rezafungin

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Compound of Interest

Compound Name: Antifungal agent 26

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Executive Summary

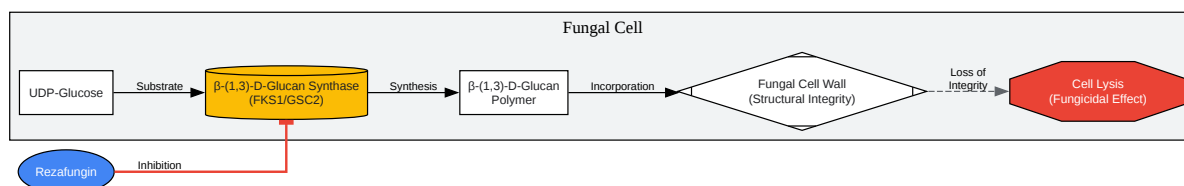
Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent engineered for enhanced stability and pharmacokinetic properties, allowing for a convenient once-weekly intravenous dosing regimen.[1][2] It has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including *Candida* and *Aspergillus* species.[3][4] Rezafungin operates through the inhibition of β -(1,3)-D-glucan synthase, an essential enzyme for the integrity of the fungal cell wall.[3][5] Clinical trials have established its non-inferiority to caspofungin in treating candidemia and invasive candidiasis, with a comparable safety profile.[6][7] This guide provides a comprehensive overview of rezafungin, focusing on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its study.

Mechanism of Action

Rezafungin, like other echinocandins, targets the fungal cell wall, a structure absent in mammalian cells.[5] Its primary mode of action is the non-competitive inhibition of the β -(1,3)-D-glucan synthase enzyme complex.[3][8] This enzyme is responsible for synthesizing β -(1,3)-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall.[3][9]

By inhibiting this enzyme, rezafungin disrupts cell wall synthesis, leading to a weakened cell wall that cannot withstand osmotic stress.[3] This disruption results in cell lysis and,

consequently, fungal cell death.[3] This fungicidal activity is concentration-dependent.[5] The FKS1 and GSC2 genes encode the catalytic subunits of the β -(1,3)-D-glucan synthase complex, which are the specific targets of rezafungin.[8]



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Figure 1: Mechanism of Action of Rezafungin.

Quantitative Data Summary

In Vitro Susceptibility

Rezafungin has demonstrated potent in vitro activity against a wide range of *Candida* species, including isolates resistant to other antifungal classes like azoles.[4][7] Its activity is comparable to other echinocandins such as anidulafungin and caspofungin.[10] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for rezafungin against various fungal pathogens.

Fungal Species	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
Candida albicans	0.03	0.06	[4][11]
Candida glabrata	0.06	0.06 - 0.12	[4][11]
Candida tropicalis	0.03	0.06	[4][11]
Candida parapsilosis	1.0	2.0	[4][11]
Candida krusei	0.03	0.03 - 0.06	[4][11]
Candida dubliniensis	0.06	0.12	[4]
Candida auris	0.25	0.25	[11]
Aspergillus fumigatus	MEC: ≤0.03	MEC: ≤0.03	[4][10]
Aspergillus flavus	MEC: ≤0.03	MEC: ≤0.03	[4][10]

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively. MEC: Minimum Effective Concentration, used for molds.

Pharmacokinetic Properties

A key advantage of rezafungin is its distinguished pharmacokinetic profile, characterized by a long terminal half-life that supports once-weekly dosing.[2][8]

Parameter	Value	Unit	Population	Reference(s)
Terminal Half-Life ($t_{1/2}$)	~152	hours	Healthy Adults	[8]
Volume of Distribution (V_d)	67	L	Patients	[8]
Clearance (CL)	0.35	L/hr	Patients	[8]
Protein Binding	>95	%	Healthy Adults	[8]
Dosing Regimen	400mg week 1, then 200mg weekly	-	Patients	[9][12]
C _{max} (Day 15)	11.8	mcg/mL	Patients	[8]
AUC ₀₋₁₆₈ (Day 15)	667	mcg·h/mL	Patients	[8]

C_{max}: Maximum plasma concentration. AUC: Area under the concentration-time curve.

Clinical Efficacy

Clinical trials have demonstrated that once-weekly rezafungin is non-inferior to once-daily caspofungin for the treatment of candidemia and invasive candidiasis.

Endpoint	Rezafungin	Caspofungin	Trial(s)	Reference(s)
Day 30 All-Cause Mortality	19% (26/139)	19% (30/155)	Pooled STRIVE & ReSTORE	[6]
Mycological Eradication by Day 5	73% (102/139)	65% (100/155)	Pooled STRIVE & ReSTORE	[6]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing of Yeasts (CLSI M27-A3)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts like *Candida* species.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a yeast isolate.

Materials:

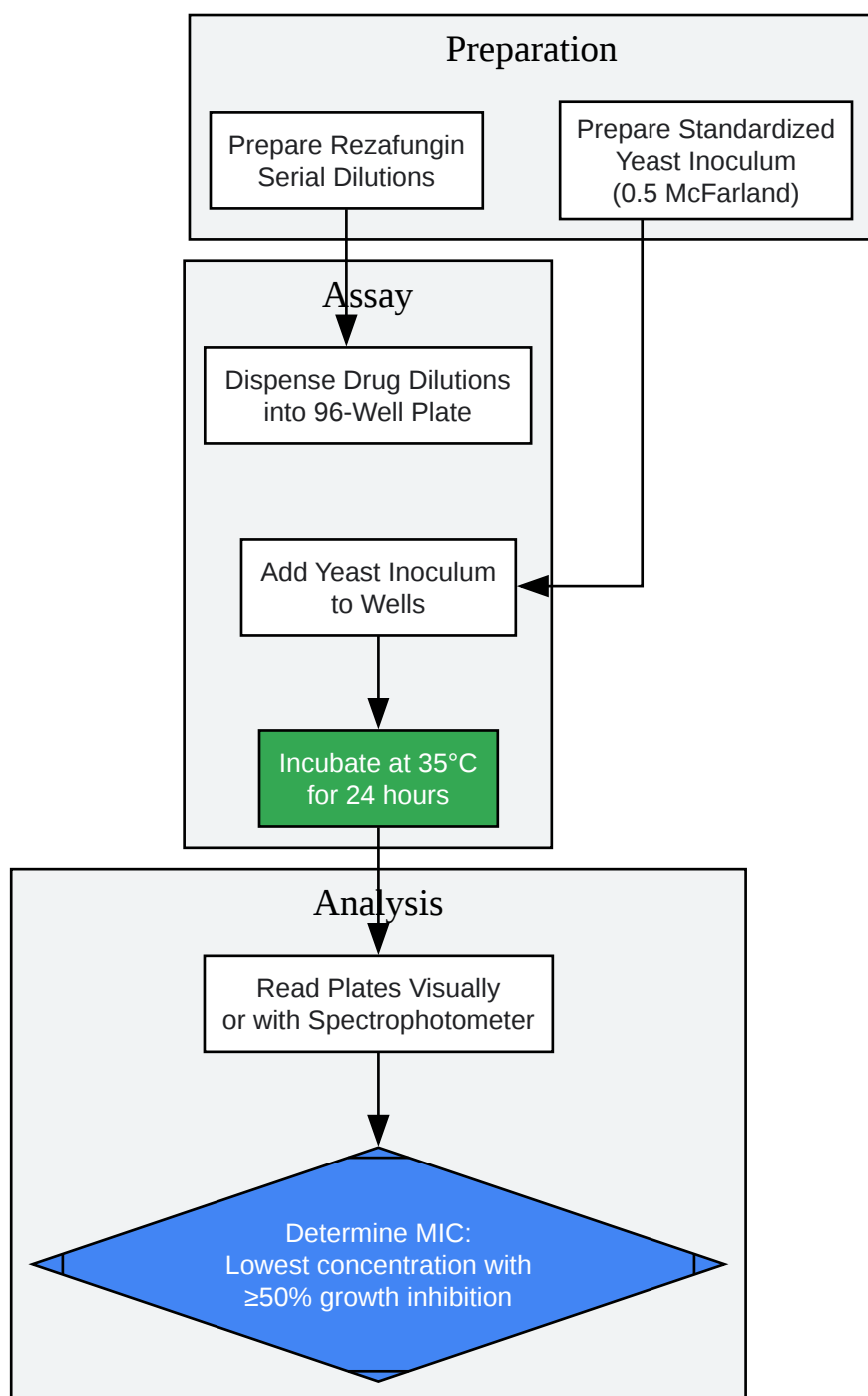
- 96-well U-bottom microdilution plates[13]
- RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered with MOPS to pH 7.0[13]
- Rezafungin powder and appropriate solvent (e.g., DMSO)
- Yeast inoculum, standardized to a final concentration of 0.5×10^3 to 2.5×10^3 CFU/mL
- Spectrophotometer
- Incubator (35°C)

Procedure:

- Antifungal Preparation: Prepare a stock solution of rezafungin. Perform serial two-fold dilutions in RPMI 1640 medium to achieve final concentrations typically ranging from 0.004 to 8 µg/mL.[11][14]
- Inoculum Preparation: Culture the yeast isolate on agar (e.g., Sabouraud Dextrose Agar) for 24 hours. Suspend several colonies in sterile saline. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL). Further dilute this suspension in RPMI medium to achieve the final target inoculum density.
- Plate Inoculation: Dispense 100 µL of each antifungal dilution into the wells of the microdilution plate. Add 100 µL of the standardized inoculum to each well. Include a growth

control (inoculum, no drug) and a sterility control (medium only).

- Incubation: Incubate the plates at 35°C for 24 hours.[15]
- Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent at which a significant decrease in turbidity (typically $\geq 50\%$ inhibition) is observed compared to the growth control.[16]

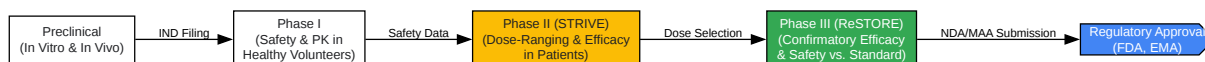


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Figure 2: CLSI M27 Broth Microdilution Workflow.

Drug Development and Logical Relationships

The development of rezafungin followed a structured path from discovery to clinical approval, leveraging modern pharmacometric approaches to optimize dosing.[17] This contrasts with older antifungals where dosing was determined more empirically.[17]



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Figure 3: Rezafungin Clinical Development Pathway.

Conclusion

Rezafungin represents a significant advancement in the treatment of invasive fungal infections. Its potent, broad-spectrum activity, coupled with a favorable pharmacokinetic profile allowing for once-weekly administration, offers a valuable alternative to daily dosed antifungals.[1][7] The robust data from in vitro studies and large-scale clinical trials support its use as a first-line therapy for candidemia and invasive candidiasis in adult patients with limited or no alternative treatment options.[5][12] Continued research may further expand its role in antifungal prophylaxis and in treating infections caused by emerging resistant pathogens.[2][7]

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